molecular formula C19H15NO4 B6394748 5-(4-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261892-49-2

5-(4-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6394748
CAS RN: 1261892-49-2
M. Wt: 321.3 g/mol
InChI Key: QDBFEYDMPGWNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Benzyloxyphenyl)-6-hydroxynicotinic acid (5-BHNA) is an important compound in the field of organic chemistry, pharmacology, and biochemistry. 5-BHNA has many applications in the laboratory, such as in the synthesis of new compounds, in drug discovery, and in the development of new therapeutic agents.

Mechanism of Action

5-(4-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% acts as a substrate for the synthesis of other compounds, and is also used as a model compound for biochemical and physiological studies. It is believed to act as an agonist at the nicotinic acetylcholine receptor, and is thought to be involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
5-(4-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant activity, and to be involved in the regulation of the immune system. It has also been found to have anti-inflammatory and anti-cancer activity, and to be involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize, and can be used in a number of different experiments. The main limitation of using 5-(4-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments is that it is a relatively unstable compound, and is prone to degradation.

Future Directions

There are a number of potential future directions for the use of 5-(4-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% in scientific research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be done into the synthesis of more complex compounds using 5-(4-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% as a starting material. Finally, further research could be done into the development of new therapeutic agents based on 5-(4-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95%.

Synthesis Methods

5-(4-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% is synthesized from 4-benzyloxybenzaldehyde and 6-hydroxy-3-nicotinic acid. The reaction is carried out in an aqueous medium under basic conditions. The reaction is catalyzed by an alkaline catalyst, such as potassium hydroxide, and the product is isolated in 95% purity.

Scientific Research Applications

5-(4-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% is widely used in scientific research as a substrate for the synthesis of other compounds. It is also used as a reagent in the synthesis of drugs, and has been used in the development of new therapeutic agents. 5-(4-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% is also used as a model compound in biochemical and physiological studies.

properties

IUPAC Name

6-oxo-5-(4-phenylmethoxyphenyl)-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c21-18-17(10-15(11-20-18)19(22)23)14-6-8-16(9-7-14)24-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBFEYDMPGWNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CNC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688442
Record name 5-[4-(Benzyloxy)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-49-2
Record name 5-[4-(Benzyloxy)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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